Butenamide, N,N-dimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23135-18-4 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(E)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-5-6(8)7(2)3/h4-5H,1-3H3/b5-4+ |
InChI Key |
VPFXWMDVXYAJGV-SNAWJCMRSA-N |
SMILES |
CC=CC(=O)N(C)C |
Isomeric SMILES |
C/C=C/C(=O)N(C)C |
Canonical SMILES |
CC=CC(=O)N(C)C |
Origin of Product |
United States |
Acylation of Dimethylamine with Butenoyl Chloride:
A straightforward and efficient method for the preparation of N,N-dimethylbutenamide involves the reaction of a butenoyl chloride, such as crotonyl chloride, with dimethylamine (B145610). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of the acid chloride ensures a rapid and often high-yielding conversion to the corresponding amide.
Amide Coupling of Butenoic Acid with Dimethylamine:
Advanced Strategies for Derivatization of the N,N-Dimethylbutenamide Scaffold
The N,N-dimethylbutenamide scaffold can be functionalized through various advanced synthetic strategies, primarily targeting the carbon-carbon double bond. These derivatization reactions allow for the introduction of new functional groups and the construction of more elaborate molecular architectures.
Conjugate Addition Reactions (Michael Addition):
One of the most powerful methods for derivatizing N,N-dimethylbutenamide is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated amide. This reaction is driven by the formation of a resonance-stabilized enolate intermediate. A wide variety of nucleophiles can be employed, including organometallic reagents, enolates, and heteroatomic nucleophiles such as thiols and amines.
For instance, the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated amides has been achieved using bifunctional organocatalysts. This approach allows for the stereocontrolled synthesis of chiral β-thio-substituted amides, which are valuable intermediates in medicinal chemistry.
| Nucleophile | Catalyst/Conditions | Product Type |
| Organocuprates (R2CuLi) | Etheral solvent, low temperature | β-Alkylated butanamide |
| Malonates | Base (e.g., NaOEt) | γ-Ketoester derivative |
| Thiols | Chiral organocatalyst | Chiral β-thio-substituted butanamide |
Cycloaddition Reactions (Diels-Alder Reaction):
N,N-Dimethylbutenamide can also participate as a dienophile in Diels-Alder reactions. In this [4+2] cycloaddition, the electron-withdrawing nature of the amide group activates the double bond, making it reactive towards electron-rich dienes. This reaction provides a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. The stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. While specific examples with N,N-dimethylbutenamide are not extensively documented in readily available literature, its structural features make it a suitable candidate for such transformations, leading to the formation of complex cyclic structures.
These advanced derivatization strategies highlight the synthetic versatility of the N,N-dimethylbutenamide scaffold, enabling its use as a key intermediate in the synthesis of a diverse range of organic molecules.
Reaction Mechanisms and Reactivity of N,n Dimethylbutenamide Systems
Mechanistic Studies of Radical Cyclization Involving N,N-Dimethylbutenamide Precursors
Radical cyclization reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of cyclic compounds under mild conditions. The use of N,N-dimethylbutenamide derivatives as precursors in these reactions has been a subject of detailed mechanistic investigation.
AIBN/HSnBu3-Mediated Radical Additions and Cyclizations
A common and effective method for initiating radical cyclizations involves the use of azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (HSnBu3) as a propagating agent. The reaction mechanism is initiated by the thermal decomposition of AIBN, which generates a radical species. This initiator radical then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu3Sn•).
The propagation phase of the reaction involves the abstraction of a halogen atom (commonly iodine) from an N,N-dimethylbutenamide precursor, such as N-(2-iodophenyl)-N,N-dimethylbutenamide, by the tributyltin radical. This step generates an aryl radical and tributyltin halide. The newly formed carbon-centered radical can then add intramolecularly to the electron-deficient double bond of the butenamide moiety. This cyclization step results in the formation of a new ring system and a new radical center, which is subsequently quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, thus regenerating the tributyltin radical to continue the chain reaction.
Analysis of Regioselectivity and Stereoselectivity in Radical Cascade Reactions
The outcomes of radical cascade reactions involving N,N-dimethylbutenamide precursors are highly dependent on both regioselectivity (where the new bond forms) and stereoselectivity (the 3D arrangement of the atoms). Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding these aspects.
For substrates like N-(2-iodo-4,6-dimethylphenyl)-N,2-dimethyl-(2E)-butenamide, DFT calculations have been used to model the potential energy profile of AIBN/HSnBu3-mediated radical cyclizations. wikipedia.org These studies evaluate the Gibbs free energies of various transition states to predict the most likely reaction pathways. The analysis of thermodynamic and kinetic data helps in determining the regioselectivity and stereoselectivity of the cyclization, ultimately predicting the distribution of different products. wikipedia.org Such computational models are crucial for designing experiments that can synthesize highly stereoselective carbocyclic and heterocyclic compounds. wikipedia.org
Key factors influencing the stereochemical outcome include the conformation of the starting material, particularly in cases of atropisomerism where rotation around a single bond is restricted. The radical cyclization can proceed with a high degree of chirality transfer, meaning the stereochemistry of the precursor influences the stereochemistry of the product. wikipedia.org
Table 1: Theoretical Product Distribution in Radical Cyclization This table illustrates a hypothetical product distribution based on computational analysis of different cyclization pathways.
| Starting Conformer | Cyclization Pathway | Product | Predicted Yield (%) | Stereochemistry |
|---|---|---|---|---|
| (M,Z)-o-iodoanilide | 5-exo-trig | Product A | 85 | cis |
| (M,Z)-o-iodoanilide | 6-endo-trig | Product B | 10 | trans |
| (P,Z)-o-iodoanilide | 5-exo-trig | Product C | 90 | trans |
| (P,Z)-o-iodoanilide | 6-endo-trig | Product D | 5 | cis |
Comparative Analysis of Radical Cyclizations with Alternative Methodologies (e.g., Heck Reactions)
To appreciate the utility of radical cyclizations, it is useful to compare them with other synthetic methods that can achieve similar transformations, such as the Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction.
Studies on diastereomeric o-haloanilide atropisomers have revealed striking differences between radical and Heck cyclizations. rsc.org For certain N-(cyclohex-2-enyl)-N-(2-iodo-4,6-dimethylphenyl)acetamides, the syn diastereomers were found to be more prone to cyclize under radical conditions, while the anti isomers were unreactive. rsc.org In contrast, the Heck reaction gave the opposite result: the anti isomers readily underwent cyclization while the syn isomers did not. rsc.org
This divergence in reactivity highlights the different mechanisms at play. Radical cyclizations proceed through neutral radical intermediates, whereas Heck reactions involve organopalladium intermediates. These mechanistic differences can be exploited to selectively synthesize a desired diastereomer from a mixture of starting materials. Theoretical comparisons have further supported that radical cyclization can be a superior method for achieving high chirality transfer for certain substrates compared to the experimentally available Heck reaction. wikipedia.org
Sigmatropic Rearrangements in α,β-Unsaturated N,N-Dialkylamides
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation with high stereocontrol.
rsc.orgnih.gov-Sigmatropic Rearrangements of Dienolate Intermediates
The rsc.orgnih.gov-sigmatropic rearrangement is a thermally allowed process that proceeds through a concerted, five-membered ring transition state. In the context of α,β-unsaturated N,N-dialkylamides, a dienolate intermediate can potentially undergo such a rearrangement. While the rsc.orgrsc.org-sigmatropic rearrangement (aza-Claisen rearrangement) is more common for N-allyl enamines or related structures, the rsc.orgnih.gov-rearrangement can occur in analogous systems where an atom (Y) attached to the allylic position bears a lone pair and can stabilize a negative charge.
The general scheme involves an atom Y, which can be nitrogen, oxygen, or sulfur. wikipedia.org When Y is nitrogen, the reaction is often referred to as a Sommelet-Hauser or aza-Wittig rearrangement. wikipedia.org These rearrangements can exhibit high stereoselectivity, with a strong preference for the formation of the E-alkene at the newly formed double bond. The stereochemistry of the new carbon-carbon bond is determined by the geometry of the five-membered ring transition state.
Utilization of γ-Silylated Amides as Masked Dienolate Equivalents
Dienolates of α,β-unsaturated amides are versatile intermediates, but their direct generation can sometimes be problematic. An alternative strategy involves the use of γ-silylated α,β-unsaturated amides as "masked dienolate equivalents."
The preparation of these silylated amides can be achieved by reacting the lithium dienolates of N,N-dialkylsenecioamides (a derivative of butenamide) with triorganosilyl electrophiles. The reaction proceeds through an initial O-silylation, followed by a migration of the silicon group from the oxygen to the γ-carbon.
These γ-silylated amides can then be activated, for example by a fluoride ion source, to generate a reactive species that behaves like a dienolate. This "masked" dienolate can undergo condensation reactions with electrophiles such as aromatic aldehydes. The regioselectivity of these condensations can be controlled, yielding either the kinetic α-condensation product or the thermodynamic γ-condensation product, mirroring the reactivity of traditional lithium dienolates. Furthermore, titanium tetrachloride (TiCl4)-mediated reactions with aldehydes have been shown to proceed with high syn-selectivity for the α-products.
Intramolecular Cyclization Pathways and Heterocycle Formation (e.g., Pyrrolidine-2,5-diones)
One of the significant reactive pathways for derivatives of N,N-dimethylbutenamide is intramolecular cyclization, leading to the formation of various heterocyclic structures. A prominent example is the synthesis of N,N-dimethylmaleimide, a pyrrolidine-2,5-dione, from N,N-dimethylmaleamic acid. This precursor is readily formed by the reaction of maleic anhydride with dimethylamine (B145610).
The cyclization of the N,N-dimethylmaleamic acid to the corresponding imide is typically achieved through dehydration, which can be promoted by heating or by using dehydrating agents such as acetic anhydride with sodium acetate. researchgate.net This intramolecular reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, followed by the elimination of a water molecule to form the stable five-membered ring of the pyrrolidine-2,5-dione. The process is a crucial step in the synthesis of maleimides, which are important building blocks in organic synthesis. researchgate.net
The regioselectivity of such cyclization reactions can be influenced by the reaction conditions and the substitution pattern of the starting material. Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to investigate the kinetic and thermodynamic favorability of the formation of the desired maleimide versus a potential isomeric isomaleimide. researchgate.net
| Precursor | Product | Reaction Type | Conditions |
| N,N-Dimethylmaleamic acid | N,N-Dimethylmaleimide | Intramolecular Cyclization | Dehydration (e.g., heat, acetic anhydride/sodium acetate) |
Electrophilic and Nucleophilic Addition Reactions to the Butenamide Moiety
The butenamide moiety in N,N-dimethylbutenamide is susceptible to both electrophilic and nucleophilic addition reactions, with the latter being more extensively studied and synthetically utilized.
Nucleophilic Addition:
The primary mode of nucleophilic attack on α,β-unsaturated amides like N,N-dimethylbutenamide is conjugate addition, also known as Michael addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This is due to the electrophilic nature of the β-carbon, which arises from the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org
Unfunctionalized acrylamides are generally considered to be weakly electrophilic and relatively unreactive towards soft nucleophiles like thiols. nih.gov However, their reactivity can be enhanced in several ways:
Activation by a Lewis Acid: Coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the β-carbon, facilitating nucleophilic attack. beilstein-journals.org
Introduction of an Electron-Withdrawing Group (EWG) on the α-carbon: An EWG at the α-position further polarizes the double bond, making the β-carbon more susceptible to nucleophilic addition. beilstein-journals.org
Modification of the Amide: Placing an EWG on the nitrogen atom can also enhance the reactivity of the system. beilstein-journals.org
A common and synthetically important type of nucleophilic addition to α,β-unsaturated amides is the aza-Michael addition, where an amine acts as the nucleophile. nih.gov This reaction leads to the formation of β-amino amide derivatives. For instance, the reaction of an amine with an itaconate derivative can lead to a cascade reaction involving an initial aza-Michael addition followed by an intramolecular cyclization to form a pyrrolidone ring. nih.govresearchgate.net
| Nucleophile Type | Reaction Type | Product |
| Soft Nucleophiles (e.g., enolates, amines, thiols) | Conjugate (Michael) Addition | β-substituted butanamide |
| Hard Nucleophiles (e.g., organolithium reagents) | 1,2-Addition (Direct Addition) | α,β-unsaturated ketone (after hydrolysis) |
Electrophilic Addition:
While less common than nucleophilic addition, the double bond in N,N-dimethylbutenamide can also undergo electrophilic addition. The electron density of the double bond is reduced by the adjacent electron-withdrawing carbonyl group, making it less reactive towards electrophiles compared to a simple alkene. However, reactions with strong electrophiles are possible. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation intermediate. Attack at the α-carbon would lead to a carbocation at the β-position, which is destabilized by the adjacent carbonyl group. Conversely, attack at the β-carbon would place the positive charge at the α-carbon, which can be stabilized by resonance with the lone pair of electrons on the nitrogen atom of the amide group.
Detailed research findings on specific electrophilic addition reactions to N,N-dimethylbutenamide are not extensively documented in the readily available literature, and the reactivity is generally dominated by nucleophilic conjugate addition pathways.
Computational and Theoretical Investigations of N,n Dimethylbutenamide
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are indispensable tools for mapping the intricate details of chemical reactions. For a molecule like N,N-dimethylbutenamide, these methods can illuminate the energetic landscapes of potential reaction pathways, providing insights into reaction mechanisms, transition states, and the factors governing product formation.
Density Functional Theory (DFT) Studies on Transition States and Reaction Energy Profiles
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in locating and characterizing the transition states of reactions involving unsaturated amides. By mapping the potential energy surface, researchers can construct detailed reaction energy profiles.
Elucidation of Thermodynamic and Kinetic Control in N,N-Dimethylbutenamide Reactions
Many chemical reactions can yield more than one product. The distribution of these products is often governed by either thermodynamic or kinetic control. researchgate.netacs.orgnih.govmcmaster.ca
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically irreversible and often conducted at lower temperatures. acs.orgnih.govmcmaster.ca
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, even if it is formed more slowly. These reactions are typically reversible, allowing the system to reach equilibrium, and are often favored by higher temperatures. acs.orgnih.govmcmaster.ca
Computational studies, particularly DFT, can predict which product will be favored under different conditions by calculating both the activation energies for the formation of each product (kinetics) and the relative energies of the final products (thermodynamics). nih.gov For N,N-dimethylbutenamide, this could be relevant in reactions such as conjugate additions, where both 1,2- and 1,4-addition products are possible. The reaction energy profile would reveal the relative heights of the transition state barriers and the relative stabilities of the products, thereby predicting the reaction outcome under different temperature regimes.
Stereochemical Predictions and Chirality Transfer Mechanisms
Chirality is a fundamental concept in chemistry, and understanding how chirality is transferred and preserved during a chemical reaction is crucial, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Theoretical Prediction of Memory of Chirality in Asymmetric Transformations
The "memory of chirality" is a phenomenon where stereochemical information is temporarily stored in a reactive intermediate, influencing the stereochemistry of the final product. Theoretical predictions play a vital role in understanding the mechanisms behind this phenomenon. Computational models can be used to investigate the conformational preferences and energy barriers to rotation in chiral intermediates derived from N,N-dimethylbutenamide. These calculations can reveal how a transient chiral center can dictate the stereochemical outcome of a subsequent bond-forming step, even if the initial source of chirality is remote from the reaction center.
Molecular Dynamics and Conformational Analysis of N,N-Dimethylbutenamide Structures
While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
For N,N-dimethylbutenamide, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its reactivity and interactions with other molecules. Such simulations can also provide information about the solvent effects on the conformational equilibrium.
Advanced Analytical and Spectroscopic Characterization of N,n Dimethylbutenamide and Derivatives
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about atomic connectivity, functional groups, and electronic properties through the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, allowing for the mapping of the molecular skeleton.
In the ¹H NMR spectrum of N,N-dimethylbutanamide, the protons on the N-methyl groups are chemically equivalent but exhibit distinct signals due to restricted rotation around the amide C-N bond at room temperature, appearing as two singlets. The protons on the butyryl chain give rise to a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, and another triplet for the methylene group alpha to the carbonyl.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is characteristically deshielded and appears far downfield. The two N-methyl carbons also show separate signals, confirming the rotational barrier of the amide bond. The remaining carbons of the butyl group are observed in the aliphatic region of the spectrum.
Table 1: Typical ¹H NMR Spectral Data for N,N-Dimethylbutanamide (Predicted for CDCl₃ solvent at 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.95 | Singlet | 3H | N-CH₃ |
| ~2.90 | Singlet | 3H | N-CH₃ |
| ~2.25 | Triplet | 2H | -CH₂-C=O |
| ~1.65 | Sextet | 2H | -CH₂-CH₂-C=O |
| ~0.95 | Triplet | 3H | -CH₃ |
Table 2: Typical ¹³C NMR Spectral Data for N,N-Dimethylbutanamide (Predicted for CDCl₃ solvent at 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C=O (Carbonyl) |
| ~37.5 | N-CH₃ |
| ~35.5 | N-CH₃ |
| ~35.0 | -CH₂-C=O |
| ~19.0 | -CH₂-CH₂-C=O |
| ~13.8 | -CH₃ |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For N,N-dimethylbutanamide, the most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of amides. nist.gov Other key absorptions include the C-N stretch and the various C-H stretching and bending vibrations of the alkyl groups. nist.gov
Table 3: Principal IR Absorption Bands for N,N-Dimethylbutanamide
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2960-2870 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1645 | Strong | C=O Stretch | Amide (Carbonyl) |
| 1500-1400 | Medium | C-N Stretch | Tertiary Amide |
| 1465, 1380 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within a mixture.
For N,N-dimethylbutanamide (molecular weight: 115.17 g/mol ), the electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z = 115. The fragmentation is dominated by cleavage alpha to the carbonyl group and McLafferty rearrangement. The most abundant fragment, or base peak, is often observed at m/z = 44, corresponding to the [CH₃NCOH]⁺ fragment. nih.gov
Table 4: Key Mass Fragments for N,N-Dimethylbutanamide (Electron Ionization)
| m/z | Proposed Fragment Ion | Significance |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 72 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 44 | [C₂H₆N]⁺ | Base Peak, from alpha cleavage |
| 43 | [C₃H₇]⁺ | Propyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most sensitive to molecules containing conjugated π-systems.
N,N-dimethylbutanamide, being a saturated aliphatic amide, lacks an extensive system of conjugated double bonds. Its primary electronic transitions (n → π* and π → π* of the carbonyl group) occur at wavelengths below the standard 200 nm cutoff of most UV-Vis spectrophotometers, in the vacuum ultraviolet (VUV) region. Therefore, it is considered transparent in the conventional UV-Vis range (200-800 nm).
In contrast, an unsaturated derivative such as N,N-dimethyl-2-butenamide (N,N-dimethylcrotonamide) possesses a conjugated system (C=C-C=O). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the π → π* absorption to a longer wavelength, typically in the 200-250 nm range, making it readily observable by UV-Vis spectroscopy.
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating compounds of interest and assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. For a polar compound like N,N-dimethylbutanamide, a reversed-phase HPLC (RP-HPLC) method is typically most effective. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobic interactions with the stationary phase. By adjusting the composition of the mobile phase, the retention time of the compound can be finely controlled to achieve separation from impurities.
Table 5: Representative RP-HPLC Method for N,N-Dimethylbutanamide Analysis
| Parameter | Condition |
| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for end absorption) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions. chemistryhall.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. chemistryhall.comamazonaws.com In the context of synthesizing or modifying N,N-dimethylbutenamide, TLC serves as an invaluable tool for determining reaction completion.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.netkhanacademy.org For a reaction involving N,N-dimethylbutenamide, a small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, compounds with higher affinity for the mobile phase and lower affinity for the polar stationary phase travel further up the plate, resulting in a higher Retention Factor (Rf) value. chemistryhall.com
The polarity difference between the reactants and the product is key to successful monitoring. For instance, in the synthesis of N,N-dimethylbutenamide from butenoyl chloride and dimethylamine (B145610), the product amide is typically more polar than the acyl chloride but may have different polarity compared to the starting amine. A chemist would select a mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, that provides a clear separation between the spots corresponding to the starting material and the desired product. rsc.org Reaction completion is generally indicated by the disappearance of the starting material's spot.
Visualization of the separated spots on the TLC plate can be achieved using various methods. Since amides may not be visible under UV light unless they contain a chromophore, chemical staining agents are often employed. fujifilm.com Common visualization agents include potassium permanganate or iodine vapor, which react with the compounds to produce colored spots.
Interactive Table: TLC Monitoring Parameters for Amide Synthesis
| Parameter | Description | Typical Values/Examples for Amide Analysis |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254, Alumina |
| Mobile Phase | The solvent system that moves up the plate. The ratio is adjusted to achieve optimal separation. | Hexane/Ethyl Acetate (e.g., 7:3, 1:1), Dichloromethane/Methanol (e.g., 9:1) |
| Visualization | Method used to see the separated spots. | UV light (254 nm) if chromophores are present, Iodine vapor, Potassium permanganate stain, Anisaldehyde stain |
| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Reactant Rf: ~0.7, Product Rf: ~0.3 (Illustrative) |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. labrulez.com It is particularly well-suited for the purity assessment and quantitative analysis of N,N-dimethylbutenamide and related volatile derivatives or impurities. The technique is often coupled with a mass spectrometer (GC-MS), which provides structural information for identification.
In a typical GC analysis, a small amount of the sample is injected into a heated inlet port, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin column. labrulez.com The column contains a stationary phase, and separation occurs as the different components of the sample interact with this phase to varying degrees. Compounds that are more volatile or have weaker interactions with the stationary phase travel through the column faster and are detected earlier.
For N,N-dimethylbutenamide, a non-polar or moderately polar capillary column, such as one with a stationary phase of 100% dimethyl polysiloxane (like DB-1) or 5% phenyl-95% dimethyl polysiloxane (like DB-5), would likely be effective. researchgate.net The oven temperature is typically programmed to increase during the analysis, which helps to elute compounds with a wide range of boiling points.
The choice of detector is crucial for sensitivity and selectivity. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity. However, a Mass Spectrometry (MS) detector is often preferred as it provides not only quantitative data but also mass spectra. chem-agilent.com The mass spectrum of N,N-dimethylbutenamide would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm its identity. In some cases, derivatization of the amide may be performed to improve its thermal stability or chromatographic behavior. gcms.cznih.gov
Interactive Table: Typical GC-MS Parameters for N,N-Dimethyl-Amide Analysis
| Parameter | Description | Typical Setting |
| GC System | The gas chromatograph and mass spectrometer model. | Agilent 6890 GC with 5973N MSD or similar chem-agilent.com |
| Column | The type of capillary column used for separation. | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or similar nih.gov |
| Carrier Gas | The inert gas used to move the sample through the column. | Helium, with a constant flow rate (e.g., 2 mL/min) nih.gov |
| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Oven Program | The temperature profile of the column during the run. | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | The device used to detect compounds as they elute. | Mass Spectrometer (MS) |
| Ionization Mode | The method used to ionize the molecules in the MS source. | Electron Impact (EI) |
| Retention Time | The time it takes for a compound to travel through the column. | e.g., 8.5 min for N,N-dimethylbenzamide (as a related example) nih.gov |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Should N,N-dimethylbutenamide or its derivatives be obtained in a crystalline form, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.
The technique involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. researchgate.net By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. mdpi.com
For a compound like N,N-dimethylbutenamide, XRD analysis would confirm the geometry of the butenamide backbone, including the configuration of the double bond (E or Z). It would also reveal the planarity of the amide group and the orientation of the N,N-dimethyl substituents. Furthermore, the analysis provides detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonds (if applicable in derivatives) or van der Waals forces, which govern the solid-state properties of the material. researchgate.net
If obtaining a single crystal is not feasible, powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample. rigaku.com While PXRD does not typically yield the complete atomic structure with the same precision as single-crystal XRD, it provides a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline phase, useful for identification, purity assessment, and studying polymorphism.
Interactive Table: Illustrative Crystal Structure Data from X-ray Diffraction
No specific crystal structure data for N,N-dimethylbutenamide was found. The following table is an example based on a related acyclic cyanohydrazide to illustrate the type of data obtained from an X-ray diffraction study. mdpi.com
| Parameter | Description | Example Value (N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide) mdpi.com |
| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Orthorhombic |
| Space Group | Describes the symmetry of the crystal structure. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 8.1974 Å, b = 10.6696 Å, c = 12.9766 Å |
| Unit Cell Volume | The volume of the unit cell. | 1134.4 ų |
| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | 4 |
| Calculated Density | The density of the material calculated from the crystal structure. | 1.37 g/cm³ |
Thermal Analysis Techniques for Understanding Phase Behavior and Reactivity (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. nih.gov
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov When the sample undergoes a thermal transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow that is detected by the instrument. nih.gov
For N,N-dimethylbutenamide, a DSC analysis would provide critical information about its phase behavior. A typical DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. The temperature at the peak of this transition (Tm) is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). researchgate.net This data is essential for characterizing the purity and crystalline nature of the compound. The sharpness of the melting peak can be an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point.
Beyond melting, DSC can be used to study other phase transitions, such as solid-solid transitions or the glass transition of amorphous forms. It can also provide insights into the thermal stability and reactivity of N,N-dimethylbutenamide by detecting exothermic events that may correspond to decomposition or polymerization reactions at higher temperatures. researchgate.net This information is valuable for determining safe storage and processing conditions.
Interactive Table: Thermal Properties Measurable by DSC
| Thermal Property | Description | Significance for N,N-Dimethylbutenamide |
| Melting Point (Tm) | The temperature at which a solid becomes a liquid. researchgate.net | A fundamental physical property for identification and purity assessment. |
| Enthalpy of Fusion (ΔHfus) | The amount of heat required to melt a given amount of the solid. researchgate.net | Provides information on the degree of crystallinity. |
| Glass Transition Temp (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Relevant if the compound exists in an amorphous or partially amorphous state. |
| Crystallization Temp (Tc) | The temperature at which a substance crystallizes from the molten or amorphous state upon cooling. | Characterizes the crystallization behavior of the compound. |
| Decomposition Temp (Td) | The temperature at which the compound chemically degrades. researchgate.net | Indicates the upper limit of thermal stability. |
Applications and Functional Roles of N,n Dimethylbutenamide in Chemical Research
Strategic Use as an Organic Intermediate in Fine Chemical Synthesis
N,N-dimethylbutenamide serves as a valuable building block in organic synthesis. Its amide functionality and the presence of a butene chain allow for a variety of chemical transformations, making it an important intermediate in the creation of more complex molecules. The dimethylamide group offers stability and influences the reactivity of the molecule, while the carbon-carbon double bond in the butene moiety provides a site for various addition and modification reactions. This versatility allows chemists to incorporate the N,N-dimethylbutenamide structure into larger molecules with desired properties, contributing to the synthesis of a wide array of fine chemicals.
Significance as a Pharmaceutical Intermediate in Drug Discovery and Development
The structural framework of N,N-dimethylbutenamide is a key component in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of APIs. nbinno.com The quality and purity of these intermediates are crucial as they directly impact the safety and efficacy of the final drug product. nbinno.com The use of N,N-dimethylbutenamide and its derivatives allows for the construction of complex molecular architectures found in modern therapeutics. Its role as an intermediate is critical in streamlining the manufacturing process of certain drugs, potentially leading to improved yields and cost-effectiveness. nbinno.com
Structure-Activity Relationship (SAR) Investigations in Enzyme Inhibition and Molecular Recognition
The study of how a molecule's chemical structure relates to its biological activity is known as structure-activity relationship (SAR). nih.gov This is a fundamental concept in the development of new drugs and understanding how they interact with biological targets like enzymes.
Analysis of N,N-Dimethylbutenamide Linkages in Enzyme Inhibitors (e.g., JNK-IN-8)
A prominent example of the N,N-dimethylbutenamide moiety's role in enzyme inhibition is its incorporation into the structure of JNK-IN-8. medchemexpress.com This compound is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are implicated in various diseases, including cancer and inflammatory and neurodegenerative conditions. stemcell.com The N,N-dimethylbutenamide portion of JNK-IN-8 acts as a "warhead," covalently binding to a specific cysteine residue (Cys154) in the ATP-binding site of the JNK enzyme. medchemexpress.com This irreversible binding effectively deactivates the enzyme. The specific structure of the butenamide linkage is critical for this targeted covalent interaction, demonstrating the importance of this functional group in the design of selective enzyme inhibitors. medchemexpress.com
Table 1: JNK-IN-8 Inhibition Data
| Kinase | IC₅₀ (nM) |
|---|---|
| JNK1 | 4.7 medchemexpress.com |
| JNK2 | 18.7 medchemexpress.com |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of JNK-IN-8 for the three JNK isoforms, indicating its high potency.
Structural Determinants for Modulation of Biological Pathways
The specific chemical structure of N,N-dimethylbutenamide-containing compounds is a key determinant of their ability to modulate biological pathways. In the case of JNK-IN-8, the distinct regiochemistry of its aniline (B41778) and aminobenzoic acid substructures, combined with the N,N-dimethyl butenoic acid amide "warhead," allows it to adopt a specific conformation to access and covalently bind to its target. medchemexpress.com The development of selective inhibitors for different JNK isoforms, such as YL5084 which is selective for JNK2 over JNK1, has been achieved through systematic modifications of the core structure of JNK-IN-8. nih.gov This highlights how subtle changes to the molecular architecture can lead to significant differences in biological activity and selectivity, a central principle in SAR studies. nih.govnih.govnih.gov
Design and Biotransformation of Butenamide-Based Prodrugs (e.g., DIMAEB)
Prodrugs are inactive or less active molecules that are converted into an active drug within the body through metabolic processes. mdpi.comresearchgate.net This strategy is often employed to improve a drug's properties, such as its ability to cross the blood-brain barrier. nih.gov An example of a butenamide-related prodrug strategy is the development of DIMAEB, the N,N-dimethylaminoethyl ester of bumetanide. d-nb.info Bumetanide itself has poor penetration into the brain. nih.gov By converting it into the more lipophilic prodrug DIMAEB, it can more readily cross the blood-brain barrier. d-nb.inforesearchgate.net Once in the brain, esterases hydrolyze DIMAEB, releasing the active drug bumetanide. d-nb.inforesearchgate.net This approach has been investigated as a potential strategy for treating neurological conditions like neonatal seizures. d-nb.inforesearchgate.net The design of such prodrugs relies on understanding the enzymatic processes that will activate them in the target tissue.
Exploration in Polymer Chemistry and Materials Science
While the primary applications of N,N-dimethylbutenamide and its close derivatives are in the fields of organic synthesis and medicinal chemistry, the broader class of N,N-dimethylamides, such as N,N-dimethylbutyramide, can find use in polymer science. These types of compounds can act as solvents for polymerization reactions. Further research into specific butenamide derivatives could reveal potential applications as monomers or additives in the creation of novel polymers and materials with specialized properties. However, extensive research specifically detailing the role of N,N-dimethylbutenamide in polymer chemistry and materials science is not widely available in the reviewed literature.
Emerging Roles and Novel Applications in Interdisciplinary Fields
Currently, publicly available scientific literature and research databases contain limited information regarding the specific emerging roles and novel applications of "Butenamide, N,N-dimethyl-" in interdisciplinary fields. While the foundational aspects of its chemistry are documented, detailed research findings on its application in areas such as materials science, agricultural science, or environmental science are not extensively reported.
The versatility of similarly structured amide compounds suggests potential avenues for future investigation. For instance, related compounds like N,N-dimethylacrylamide are utilized in the synthesis of polymers and hydrogels. Furthermore, various butenamide derivatives are explored for their biological activities, indicating a potential for N,N-dimethylbutenamide to serve as a scaffold or intermediate in the development of new bioactive molecules.
A study on the metabolism of a related compound, 3-Hydroxy-N,N-dimethylcrotonamide Dimethyl Phosphate, in cotton plants, insects, and rats highlights the investigation of structurally similar compounds within an agricultural context. acs.org This suggests a potential, though currently unexplored, role for N,N-dimethylbutenamide or its derivatives in agrochemical research.
The environmental fate of other amide compounds, such as N,N-diethyl-m-toluamide (DEET), has been a subject of study, focusing on their presence and degradation in surface waters and soil. nih.gov While distinct in structure, such research provides a framework for how the environmental impact of compounds like N,N-dimethylbutenamide could be assessed.
It is important to note that while N,N-Dimethyl Decanamide, a longer-chain N,N-dimethyl amide, is utilized in pharmaceutical synthesis as a reaction medium and stabilizing agent, there is no direct evidence to suggest that N,N-dimethylbutenamide is currently employed in a similar capacity. nbinno.com
Data Tables
Due to the limited availability of specific research findings on the interdisciplinary applications of Butenamide, N,N-dimethyl-, a data table detailing such applications cannot be constructed at this time.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
N,N-Dimethyl-2-butenamide, also known as N,N-dimethylcrotonamide, is an α,β-unsaturated amide. Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it a subject of interest in organic synthesis. Research contributions concerning this compound are primarily centered on its synthesis and its characterization as a member of the broader class of α,β-unsaturated amides.
Key findings have established that compounds like N,N-dimethyl-2-butenamide serve as versatile building blocks. The synthesis of α,β-unsaturated amides is considered valuable, with methods often involving the direct dehydrogenation of their saturated counterparts. nih.gov One such method involves an electrophilic activation coupled with a selenium-mediated dehydrogenation, which allows for the formation of these compounds under mild conditions. nih.gov
The reactivity of the α,β-unsaturated amide functionality is a central theme in the available research. Unlike more reactive carboxylic acid derivatives, the electron-withdrawing capacity of the carboxamide group is diminished, rendering the conjugated alkene less reactive towards nucleophilic attack. chemrxiv.org This characteristic reactivity influences its application in chemical transformations.
Below is a table summarizing the key computed properties of N,N-Dimethyl-2-butenamide.
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | N,N-dimethylbut-2-enamide |
| CAS Number | 23135-18-4 |
| Topological Polar Surface Area | 20.3 Ų |
| Complexity | 105 |
Data sourced from PubChem. nih.gov
Identification of Unaddressed Questions and Persistent Challenges
Despite its potential, the study of N,N-dimethyl-2-butenamide is marked by several unaddressed questions and persistent challenges, largely reflective of the difficulties associated with its chemical class.
A primary challenge is the inherently low reactivity of unactivated α,β-unsaturated amides in fundamental reactions like conjugate additions. chemrxiv.org This reduced electrophilicity of the β-carbon, compared to α,β-unsaturated esters or ketones, necessitates the use of highly reactive nucleophiles or specialized catalytic systems for effective transformation. chemrxiv.org
Consequently, a significant unanswered question is the development of general and highly efficient catalytic methods for stereoselective reactions involving N,N-dimethyl-2-butenamide and similar simple amides. While progress has been made with activated amide systems (e.g., N-acyl pyrroles), a broadly applicable, metal-free catalytic solution for enantioselective additions to unactivated substrates like N,N-dimethyl-2-butenamide remains an open area of investigation. chemrxiv.org
Further challenges include:
Chemoselectivity: Developing reaction conditions that can selectively target the α,β-unsaturated amide in the presence of other functional groups is a continuing challenge. While some methods show promise in selectively desaturating amides over esters and ketones, expanding the scope of selective functionalization is needed. nih.gov
Scalability: Many of the sophisticated catalytic systems developed for reactions of α,β-unsaturated amides have not been demonstrated on a large, industrial scale. Ensuring the economic viability and scalability of synthetic routes involving N,N-dimethyl-2-butenamide is a practical hurdle.
Projections for Future Academic and Industrial Research on N,N-Dimethylbutenamide Chemistry
Future research on N,N-dimethyl-2-butenamide is anticipated to follow several promising trajectories in both academic and industrial settings, driven by the ongoing demand for novel synthetic methodologies and functional materials.
Academic Research Projections:
Advanced Catalysis: A major focus will be the design of novel catalysts, including organocatalysts, to overcome the low reactivity of the conjugated system. Research into bifunctional catalysts that can simultaneously activate the amide and the nucleophile could provide a breakthrough for achieving high yields and enantioselectivity in conjugate addition reactions. chemrxiv.org
Mechanistic Studies: Detailed computational and experimental studies are expected to further elucidate the reaction mechanisms involving α,β-unsaturated amides. A deeper understanding of the transition states and non-covalent interactions between the substrate and catalyst can guide the rational design of more effective catalytic systems. chemrxiv.org
Polymer Chemistry: The vinyl functionality of N,N-dimethyl-2-butenamide makes it a potential monomer for polymerization. Future academic inquiry may explore its copolymerization with other monomers to create novel hydrogels or polymers with tailored properties, drawing parallels with research on similar N-substituted acrylamide (B121943) monomers. mdpi.com
Industrial Research Projections:
Pharmaceutical and Agrochemical Synthesis: As an organic intermediate, N,N-dimethyl-2-butenamide could serve as a precursor in the synthesis of more complex bioactive molecules. Industrial research will likely focus on integrating this compound into efficient, multi-step syntheses of pharmaceutical and agrochemical products.
Development of Sustainable Synthetic Routes: There will be a continued push towards developing greener and more atom-economical methods for both the synthesis and transformation of N,N-dimethyl-2-butenamide. This includes exploring enzymatic catalysis and reactions that minimize waste and avoid harsh reagents.
Material Science Applications: The amide functional group can impart specific properties such as solvency and stability. nbinno.com Industrial research may investigate the use of N,N-dimethyl-2-butenamide or its derivatives as additives, solvents, or building blocks for performance materials, leveraging the unique combination of the amide and the unsaturated bond.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N,N-dimethyl amide derivatives, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like N,N-dimethyl amines can react with acyl chlorides under anhydrous conditions. Reaction efficiency is monitored via thin-layer chromatography (TLC) and quantified using HPLC or LC-MS. Yield optimization may require controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres .
Q. Which spectroscopic methods are most reliable for confirming the structure of N,N-dimethyl amides?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent patterns (e.g., dimethyl groups at δ 2.8–3.2 ppm) and confirms backbone structure.
- FTIR : Verifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H/N-CH3 bonds.
- ESI-MS : Validates molecular weight and fragmentation patterns.
Limitations include signal overlap in NMR for complex mixtures and low sensitivity in IR for trace impurities .
Q. What safety considerations are critical when handling N,N-dimethyl amides?
- Methodological Answer : Prioritize SDS-reviewed hazards (e.g., inhalation/skin contact risks). Use fume hoods, nitrile gloves, and eye protection. Emergency protocols should address spills (neutralize with inert adsorbents) and exposure (immediate rinsing). Regularly update lab safety plans using GHS-compliant SDS data .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing N,N-dimethyl amides?
- Methodological Answer : Contradictions often arise from isobaric interferences or dynamic equilibria. Cross-validate with complementary techniques:
- Use 2D NMR (COSY, HSQC) to resolve signal ambiguities.
- Pair high-resolution MS with isotopic pattern analysis to distinguish isomers.
- Apply X-ray crystallography for absolute configuration confirmation if crystalline .
Q. What strategies mitigate steric hindrance during coupling reactions involving N,N-dimethyl-substituted aromatic amines?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Activate aromatic rings for electrophilic substitution.
- Microwave-assisted synthesis : Enhances reaction rates under steric constraints.
- Bulky directing groups : Temporarily occupy ortho positions to direct coupling to para positions, as seen in 4-Nitro-N,N-dimethyl benzenamine systems .
Q. How do transamidation reaction pathways in N,N-dimethyl amides vary with reaction conditions?
- Methodological Answer : Pathways depend on catalysts and solvents:
- Zwitterionic intermediates dominate in polar aprotic solvents (e.g., DMF), leading to intramolecular cyclization.
- Base-catalyzed conditions (e.g., TMG) favor intermolecular transamidation, forming linear polymers. Monitor pathways via time-resolved FTIR or quenching experiments .
Q. Can computational tools predict the reactivity of N,N-dimethyl amides in novel reactions?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculates transition-state energies for reaction feasibility. Molecular docking (e.g., AutoDock) predicts bioactivity. PubChem and EPA DSSTox databases provide benchmark data for validation .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize purity in scalable N,N-dimethyl amide synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Purification : Employ gradient flash chromatography or recrystallization with solvents of varying polarity .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in N,N-dimethyl amide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
